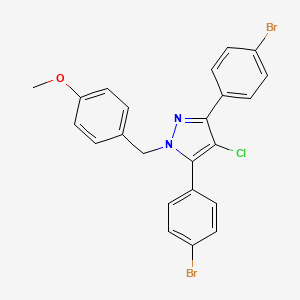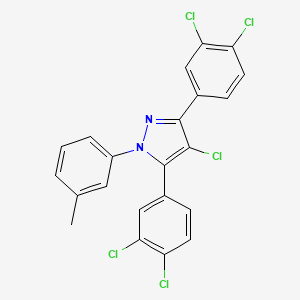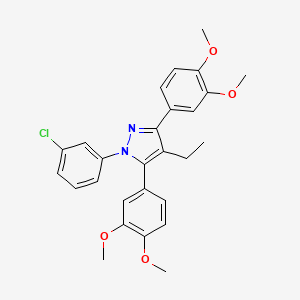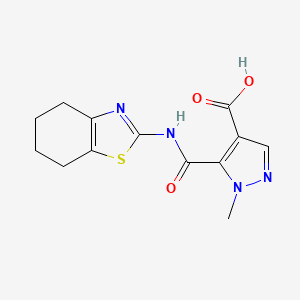
3,5-bis(4-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3,5-bis(4-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxybenzyl groups attached to a pyrazole ring. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-bis(4-bromophenyl)-4-chloro-1-(4-methoxybenzyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the following steps:
- **Introduction of bromine substit
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Properties
Molecular Formula |
C23H17Br2ClN2O |
|---|---|
Molecular Weight |
532.7 g/mol |
IUPAC Name |
3,5-bis(4-bromophenyl)-4-chloro-1-[(4-methoxyphenyl)methyl]pyrazole |
InChI |
InChI=1S/C23H17Br2ClN2O/c1-29-20-12-2-15(3-13-20)14-28-23(17-6-10-19(25)11-7-17)21(26)22(27-28)16-4-8-18(24)9-5-16/h2-13H,14H2,1H3 |
InChI Key |
DBHSWUWAJUFPRP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=C(C(=N2)C3=CC=C(C=C3)Br)Cl)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(2,5-dimethoxyphenyl)-1-ethyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915938.png)
![7-[4-(difluoromethoxy)-3-methoxyphenyl]-1-(2-ethoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915946.png)
![7-(4-bromophenyl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10915947.png)
![N-(2-fluoro-5-methylphenyl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10915951.png)
![methyl 5-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B10915957.png)
![N-(3-chlorophenyl)-6-(furan-2-yl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915961.png)
![1-[(4-chloro-1H-pyrazol-1-yl)methyl]-3,5-bis(4-fluorophenyl)-1H-pyrazole](/img/structure/B10915962.png)


![ethyl 3-{3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazol-1-yl}propanoate](/img/structure/B10915978.png)

![4-(difluoromethyl)-6-(3,4-dimethoxyphenyl)-N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]pyrimidin-2-amine](/img/structure/B10915987.png)
![3-cyclopropyl-4-(difluoromethyl)-6-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10915994.png)
![6-(3,4-dichlorophenyl)-4-(difluoromethyl)-3-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10915996.png)
